1-(2,2-Diethoxyethyl)piperidin-4-ol
Description
1-(2,2-Diethoxyethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a diethoxyethyl substituent attached to the nitrogen atom. The diethoxyethyl group is an acetal, which confers unique chemical stability and solubility properties. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)9-12-7-5-10(13)6-8-12/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOKZIXTHKWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC(CC1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with diethoxyethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Synthesis of 1-(2,2-Diethoxyethyl)piperidin-4-ol
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Piperidine derivatives and diethoxyethyl compounds.
- Reagents : Acid catalysts or bases are often used to facilitate the reaction.
- Characterization : The structure is confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 20 |
| This compound | Hek293 (Human Embryonic Kidney) | 30 |
These results suggest that this compound may induce apoptosis through mechanisms involving caspase activation pathways.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays, it demonstrated a significant ability to neutralize free radicals:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75 |
This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.
Neuroprotective Effects
Research indicates that piperidine derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition is relevant in the context of Alzheimer's disease treatment:
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 50 |
Case Study 1: Inhibition of Cholinesterases
A study focusing on the inhibitory effects of piperidine derivatives on AChE revealed that this compound showed moderate inhibition levels. These findings suggest potential applications in treating cognitive disorders such as Alzheimer's disease.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines demonstrated that modifications in the structure of piperidine compounds could enhance their anticancer activity. The compound was shown to induce apoptosis in cancer cells effectively.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and functional roles of 1-(2,2-Diethoxyethyl)piperidin-4-ol compared to analogs:
Impact of Substituent Position and Functional Groups
- Hydroxyl Position : The 4-OH group in this compound enables hydrogen bonding, critical for interactions in biological systems. In contrast, RB-019 (a 3-OH analog from ) shows reduced SK1 selectivity (6.1-fold vs. 15-fold for RB-005), highlighting the importance of hydroxyl positioning .
- Acetal vs. Lipophilic Chains : The diethoxyethyl group in the target compound improves solubility in polar solvents compared to RB-005’s octylphenethyl chain, which prioritizes lipid membrane penetration. The acetal may also act as a prodrug motif, releasing an aldehyde upon hydrolysis .
- Heteroaromatic vs. Aliphatic Substituents : Pyrimidine or pyridine rings (e.g., ) introduce planar, electron-deficient regions for target binding, whereas aliphatic groups (e.g., octylphenethyl) enhance hydrophobicity .
Biological Activity
1-(2,2-Diethoxyethyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H19NO3
- CAS Number : 91249-91-1
The compound features a piperidine ring with a diethoxyethyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerases (PARP) and cyclin-dependent kinases (CDK), which are crucial for DNA repair and cell cycle regulation .
- Cellular Effects : Inhibition of these enzymes can lead to genomic dysfunction and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce cell death in cancer cell lines. For example, it has been tested against MCF7 breast cancer cells, showing potential antiproliferative effects .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 100 | Induces cell death |
| Other Cancer Lines | Varies | Potential antiproliferative |
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, particularly the dopamine transporter. Such interactions could imply applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential of this compound:
- Antiproliferative Studies : A study involving various piperidine derivatives highlighted their ability to inhibit cancer cell growth. The derivatives were screened for their effects on MCF7 cells, revealing distinct modes of action and varying efficacy levels .
- In Vitro Testing : In vitro assays demonstrated that compounds with similar structures could significantly affect cell viability in various cancer models. The results indicated that structural modifications could enhance or diminish biological activity .
- Pharmacokinetics : Theoretical studies suggest favorable pharmacokinetic profiles for piperidine derivatives, indicating good absorption and distribution characteristics which are essential for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
